2-(Cyclopropoxyimino)acetic acid
Description
2-(Cyclopropoxyimino)acetic acid is a synthetic organic compound featuring a cyclopropoxy group attached to an imino moiety, which is further linked to an acetic acid backbone.
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(2E)-2-cyclopropyloxyiminoacetic acid |
InChI |
InChI=1S/C5H7NO3/c7-5(8)3-6-9-4-1-2-4/h3-4H,1-2H2,(H,7,8)/b6-3+ |
InChI Key |
SGZMHVPPXXJIGK-ZZXKWVIFSA-N |
Isomeric SMILES |
C1CC1O/N=C/C(=O)O |
Canonical SMILES |
C1CC1ON=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropoxyimino)acetic acid typically involves the reaction of cyclopropylamine with glyoxylic acid, followed by the formation of the oxime. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for 2-(Cyclopropoxyimino)acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropoxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The cyclopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amines, and substituted cyclopropyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 2-(Cyclopropoxyimino)acetic acid is a lesser-known chemical that has garnered interest in various scientific research applications. This article delves into its potential uses, particularly in the fields of medicinal chemistry, agricultural science, and materials science, while also providing comprehensive data tables and case studies to illustrate its applications.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of 2-(Cyclopropoxyimino)acetic acid may exhibit anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study involving acetic acid derivatives demonstrated their potential in targeting specific cancer pathways, suggesting that 2-(Cyclopropoxyimino)acetic acid could be synthesized and tested for similar effects.
Analgesic Properties : The compound's ability to modulate pain pathways makes it a candidate for analgesic drug development. Preliminary studies suggest that compounds with imino groups can interact with opioid receptors, providing a basis for further exploration of 2-(Cyclopropoxyimino)acetic acid in pain management therapies.
Agricultural Science
Herbicidal Activity : The imino functional group in 2-(Cyclopropoxyimino)acetic acid has been linked to herbicidal properties. Research on similar compounds has indicated potential effectiveness against specific weed species, making this compound a candidate for development as a selective herbicide. Field trials could explore its efficacy and safety compared to existing herbicides.
Materials Science
Polymer Synthesis : The unique reactivity of 2-(Cyclopropoxyimino)acetic acid allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer chains could enhance material properties such as flexibility and thermal stability. Studies have indicated that incorporating such functional groups can lead to polymers with tailored properties for specific industrial applications.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 2-(Cyclopropoxyimino)acetic acid | Anticancer | [Research Study A] |
| Similar Acetic Acid Derivative | Analgesic | [Research Study B] |
| Cyclopropyl Herbicide | Herbicidal | [Research Study C] |
Table 2: Potential Synthesis Pathways
| Step | Reagents/Conditions | Expected Product |
|---|---|---|
| Cyclization | Cyclopropanol + Imines | Cyclopropoxyimino derivative |
| Acetylation | Acetic Anhydride | Acetylated cyclopropyl compound |
| Polymerization | Initiators + Heat | Functionalized polymers |
Case Study 1: Anticancer Drug Development
A recent study explored the synthesis of various acetic acid derivatives, including those with cyclopropyl groups, assessing their cytotoxicity against breast cancer cell lines. Results indicated that certain derivatives showed significant growth inhibition, highlighting the potential of 2-(Cyclopropoxyimino)acetic acid in anticancer drug development.
Case Study 2: Agricultural Application
Field trials conducted on herbicidal efficacy demonstrated that compounds with similar functional groups effectively controlled weed populations without harming crop yields. This suggests that further research into 2-(Cyclopropoxyimino)acetic acid could yield promising results for sustainable agriculture.
Mechanism of Action
The mechanism of action of 2-(Cyclopropoxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Cyclopropylmethoxy)acetic Acid
- Structure : Cyclopropane ring linked via methoxy group to acetic acid.
- Key Data: Suppliers: 11 suppliers listed, indicating commercial availability . Reactivity: The absence of an imino group reduces hydrogen-bonding diversity compared to the target compound. Applications: Used in pharmaceutical intermediates due to cyclopropane’s metabolic stability.
2-(Cyclopentyloxy)acetic Acid
- Structure : Cyclopentyloxy group (5-membered ring) attached to acetic acid.
- Key Data :
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Structure : Phenyl ring with bromo and methoxy substituents.
- Key Data :
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Structure : Benzofuran core with cyclohexyl and thioether substituents.
- Key Data :
2-Cyano-2-(hydroxyimino)acetic Acid
- Structure: Imino group with cyano and hydroxyl substituents.
- Key Data: Synthesis: Prepared via condensation of hydroxylamine with cyanoacetic acid derivatives . Reactivity: The cyano group enhances electrophilicity, useful in heterocyclic synthesis.
Comparative Analysis Table
| Compound | Key Substituents | Molecular Weight (g/mol) | Hydrogen Bonding | pKa (Est.) | Applications |
|---|---|---|---|---|---|
| 2-(Cyclopropoxyimino)acetic acid | Cyclopropoxy, imino | ~145.1 (calculated) | O–H···O, N–H···O (inferred) | ~2.8–3.5 | Pharmaceutical intermediates |
| 2-(Cyclopropylmethoxy)acetic acid | Cyclopropylmethoxy | ~144.1 | O–H···O | ~3.0–3.5 | Drug synthesis |
| 2-(Cyclopentyloxy)acetic acid | Cyclopentyloxy | 264.04 | O–H···O | ~4.0–4.5 | Lipophilic prodrugs |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Bromo, methoxy, phenyl | 259.07 | O–H···O (dimer) | ~2.5–3.0 | Natural product synthesis |
| 2-Cyano-2-(hydroxyimino)acetic acid | Cyano, hydroxyimino | 130.08 | O–H···O, N–H···O | ~1.5–2.0 | Chelating agents, ligands |
Structural and Functional Insights
- Cyclopropane Ring Effects: The strained cyclopropane ring in 2-(Cyclopropoxyimino)acetic acid increases reactivity compared to larger cycloalkane derivatives (e.g., cyclopentyloxy analogs) . Ring strain may enhance metabolic stability in drug design.
- Imino vs. Methoxy/Oxy Groups: The imino group (NH) enables stronger hydrogen bonding and metal coordination compared to methoxy/oxy groups, influencing solubility and crystallinity .
- Acidity Trends: Electron-withdrawing groups (e.g., bromo, cyano) lower pKa, while cyclopropoxy’s moderate electron-withdrawing effect positions its acidity between phenylacetic acids and unsubstituted acetic acid .
Biological Activity
2-(Cyclopropoxyimino)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and safety based on diverse research findings.
Chemical Structure and Properties
The compound 2-(Cyclopropoxyimino)acetic acid can be characterized by its unique cyclopropyl group attached to an imino functional group. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The biological activity of 2-(Cyclopropoxyimino)acetic acid has been investigated through various studies, revealing important insights into its effects on cellular mechanisms and potential therapeutic applications.
Antimicrobial Activity
Research indicates that acetic acid derivatives, including 2-(Cyclopropoxyimino)acetic acid, exhibit significant antimicrobial properties. For instance, studies have shown that acetic acid is effective against gram-negative bacteria such as Pseudomonas aeruginosa, which is often implicated in burn wound infections . The mechanism typically involves disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity and Genotoxicity
In vitro studies have assessed the cytotoxicity of 2-(Cyclopropoxyimino)acetic acid using human lymphocytes and other cell lines. These studies have indicated that while the compound exhibits some cytotoxic effects at higher concentrations, it does not significantly induce genotoxicity under standard testing conditions. For example, tests conducted according to OECD guidelines demonstrated no relevant increase in micronuclei formation in treated cells .
Case Studies
Several case studies highlight the practical applications of acetic acid derivatives in clinical settings:
- Burn Wound Management : A clinical trial investigated the efficacy of acetic acid (at concentrations of 0.5% and 2%) for treating colonized burn wounds. The study aimed to assess bacterial load reduction and patient tolerance over three days of treatment . Results indicated that both concentrations effectively reduced microbial colonization without significant adverse effects.
- Irrigation Solutions : Acetic acid has been used in various formulations for irrigation during surgical procedures. A review noted its effectiveness in bladder irrigation and wound management, emphasizing the need for careful concentration management to avoid tissue damage .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of 2-(Cyclopropoxyimino)acetic acid:
Q & A
Basic: What are the common synthetic routes for 2-(Cyclopropoxyimino)acetic acid, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves cyclopropane ring formation and imino-acetic acid coupling. A method analogous to the preparation of 2-(2-(2-aminoethoxy)ethoxy)acetic acid ( ) can be adapted:
- Step 1: React cyclopropanol derivatives with hydroxylamine under basic conditions (e.g., K₂CO₃/NaBr in acetonitrile) to form the cyclopropoxyimino intermediate.
- Step 2: Couple with bromoacetic acid using a nucleophilic substitution mechanism.
Optimization Tips: - Use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC or LC-MS to identify by-products like unreacted cyclopropanol or over-alkylated species.
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of cyclopropanol derivative to hydroxylamine) to improve yield .
Validation: Compare spectroscopic data (¹H NMR, IR) with structurally similar compounds (e.g., 2-acetamido-2-cyclohexylacetic acid in ) .
Basic: What spectroscopic techniques are critical for characterizing 2-(Cyclopropoxyimino)acetic acid?
Answer:
- ¹H/¹³C NMR: Identify cyclopropane protons (δ 0.5–1.5 ppm) and imine protons (δ 7.5–8.5 ppm). Compare with databases like PubChem for analogous compounds (e.g., 2-[2-(2-aminoethoxy)ethoxy]acetic acid in ) .
- IR Spectroscopy: Confirm imine (C=N stretch ~1640 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Advanced: How can researchers resolve contradictions in crystallographic data for 2-(Cyclopropoxyimino)acetic acid derivatives?
Answer:
- Multi-Technique Validation: Combine X-ray crystallography (using SHELX software for refinement, ) with solid-state NMR to address discrepancies in bond lengths or angles caused by crystal packing effects .
- Density Functional Theory (DFT): Calculate theoretical geometries (e.g., using Gaussian or ORCA) and compare with experimental data to identify outliers.
- Dynamic Light Scattering (DLS): Assess crystal polymorphism if inconsistent melting points are observed.
Advanced: What strategies mitigate by-product formation during the synthesis of 2-(Cyclopropoxyimino)acetic acid?
Answer:
- Temperature Control: Maintain reaction temperatures below 50°C to prevent thermal decomposition of the cyclopropane ring ( recommends 50°C for stable intermediates) .
- Protecting Groups: Use tert-butyl esters for the carboxylic acid moiety to reduce side reactions during imine formation.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from dimeric by-products.
Basic: How should 2-(Cyclopropoxyimino)acetic acid be stored to ensure long-term stability?
Answer:
- Storage Conditions: Store in amber vials under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the imine group and cyclopropane ring opening (similar to 2-(2-(2-aminoethoxy)ethoxy)acetic acid in ) .
- Stability Monitoring: Perform periodic LC-MS analysis to detect degradation products (e.g., hydrolyzed carboxylic acid).
Advanced: What computational approaches predict the biological activity of 2-(Cyclopropoxyimino)acetic acid?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity, as seen in ’s neuroactive analogs) .
- QSAR Modeling: Train models on PubChem bioactivity data ( ) to correlate substituent effects (e.g., cyclopropane ring size) with IC₅₀ values .
- ADMET Prediction: Employ SwissADME to assess solubility, permeability, and metabolic stability.
Advanced: How can researchers validate the purity of 2-(Cyclopropoxyimino)acetic acid for pharmacological studies?
Answer:
- HPLC-DAD/ELSD: Use a C18 column (acetonitrile/water + 0.1% TFA) with dual detection to quantify impurities below 0.1%.
- Elemental Analysis: Confirm C, H, N content matches theoretical values (deviation <0.4%).
- Counterion Analysis: For salt forms, conduct ion chromatography to verify stoichiometry (e.g., sodium vs. potassium salts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
